Cas no 101-73-5 (Benzenamine,4-(1-methylethoxy)-N-phenyl-)
101-73-5 structure
Product Name:Benzenamine,4-(1-methylethoxy)-N-phenyl-
Número CAS:101-73-5
MF:C15H17NO
Megavatios:227.301584005356
CID:146155
PubChem ID:7574
Update Time:2025-04-19
Benzenamine,4-(1-methylethoxy)-N-phenyl- Propiedades químicas y físicas
Nombre e identificación
-
- Benzenamine,4-(1-methylethoxy)-N-phenyl-
- 4-HYDROXYDIPHENYLAMINE ISOPROPYL ETHER
- N-phenyl-4-propan-2-yloxyaniline
- P-ISOPROPOXYDIPHENYLAMINE
- 4-ISOPROPOXYDIPHENYLAMINE
- 4-isopropoxy-N-phenylaniline
- Age Rite ISO
- Diphenylamine,4-isopropoxy
- Diphenylamine,4-isopropxy
- Isopropoxyphenyl-4-aniline
- p-Hydroxydiphenylamine isopropyl ether
- agerite150
- 4-isopropoxy-diphenylamin
- 4-isopropyloxydiphenylamine
- Diphenylamine, 4-isopropoxy.
- PARA-ISOPROPOXYDIPHENYLAMINE
- ageriteiso
- Benzenamine, 4-(1-methylethoxy)-N-phenyl-
- SCHEMBL39108
- NSC-404958
- MFCD00026381
- NSC404958
- 3-13-00-01021 (Beilstein Handbook Reference)
- Diphenylamine, 4-isopropoxy-
- ISOPROPOXYDIPHENYLAMINE, P-
- NSC-3050
- NSC3050
- BRN 2647119
- HSDB 2874
- UNII-259SIX2B44
- 4-i-propoxydiphenylamine
- NSC 3050
- WLN: 1YOR DMR
- FT-0631540
- 4-(Isopropyloxy)diphenylamine
- 259SIX2B44
- 4-ISOPROPOXYDIPHENYLAMINE [HSDB]
- Q27253932
- NS00023081
- EINECS 202-970-2
- AI3-14321
- Diphenylamine, 4-isopropxy-
- N-(4-Isopropoxyphenyl)aniline
- CVVFFUKULYKOJR-UHFFFAOYSA-N
- 101-73-5
- 4-[(1-methylethyl)oxy]-N-phenylaniline
- 4-Isopropoxy-N-phenylaniline #
- CCRIS 6052
- DTXSID2020763
- AgeRite ISO
-
- Renchi: 1S/C15H17NO/c1-12(2)17-15-10-8-14(9-11-15)16-13-6-4-3-5-7-13/h3-12,16H,1-2H3
- Clave inchi: CVVFFUKULYKOJR-UHFFFAOYSA-N
- Sonrisas: O(C1C=CC(=CC=1)NC1C=CC=CC=1)C(C)C
Atributos calculados
- Calidad precisa: 227.13100
- Masa isotópica única: 227.131
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 4
- Complejidad: 203
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: none
- Superficie del Polo topológico: 21.3A^2
Propiedades experimentales
- Color / forma: 暗灰色固体
- Denso: 1.0235 (rough estimate)
- Punto de fusión: 78 - 80 C
- Punto de ebullición: 369.02°C (rough estimate)
- Punto de inflamación: 147.4°C
- índice de refracción: 1.5200 (estimate)
- Estabilidad / vida útil: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 21.26000
- Logp: 4.29040
Benzenamine,4-(1-methylethoxy)-N-phenyl- Información de Seguridad
- Período de Seguridad:x. See also AMINES and ETHERS."> Low toxicity by ingestion. Questionable carcinogen with experimental neoplastigenic data. Mutation data reported. When heated to decomposition it emits toxic fumes of NOx. See also AMINES and ETHERS.
Benzenamine,4-(1-methylethoxy)-N-phenyl- Datos Aduaneros
- Código HS:2922299090
- Datos Aduaneros:
中国海关编码:
2922299090概述:
2922299090. 其他氨基(萘酚、酚)及醚、酯〔包括它们的盐, 但含有一种以上含氧基的除外〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzenamine,4-(1-methylethoxy)-N-phenyl- Literatura relevante
-
1. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acidJames W. Barnett,Roy B. Moodie,Kenneth Schofield,John B. Weston,Robert G. Coombes,John G. Golding,Geoffrey D. Tobin J. Chem. Soc. Perkin Trans. 2 1977 248
-
2. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acidJames W. Barnett,Roy B. Moodie,Kenneth Schofield,John B. Weston,Robert G. Coombes,John G. Golding,Geoffrey D. Tobin J. Chem. Soc. Perkin Trans. 2 1977 248
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